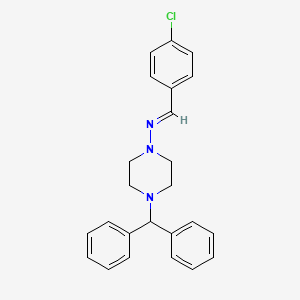
(4-Benzhydryl-piperazin-1-YL)-(4-chloro-benzylidene)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzhydryl-piperazin-1-YL)-(4-chloro-benzylidene)-amine is a chemical compound with the molecular formula C24H24ClN3 and a molecular weight of 389.932 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with benzhydryl and 4-chloro-benzylidene groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of (4-Benzhydryl-piperazin-1-YL)-(4-chloro-benzylidene)-amine typically involves the reaction of benzhydryl-piperazine with 4-chloro-benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(4-Benzhydryl-piperazin-1-YL)-(4-chloro-benzylidene)-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives of the compound.
Scientific Research Applications
(4-Benzhydryl-piperazin-1-YL)-(4-chloro-benzylidene)-amine is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of (4-Benzhydryl-piperazin-1-YL)-(4-chloro-benzylidene)-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
(4-Benzhydryl-piperazin-1-YL)-(4-chloro-benzylidene)-amine can be compared with other similar compounds, such as:
- (4-Benzyl-piperazin-1-YL)-(3-chloro-benzylidene)-amine
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-methyl-benzylidene)-amine
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-(2,3-dichloro-benzylidene)-amine These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and potential applications .
Properties
Molecular Formula |
C24H24ClN3 |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C24H24ClN3/c25-23-13-11-20(12-14-23)19-26-28-17-15-27(16-18-28)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19,24H,15-18H2/b26-19+ |
InChI Key |
QDHDTIGTKFHBOD-LGUFXXKBSA-N |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


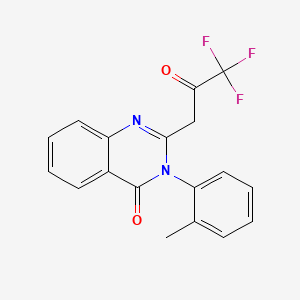
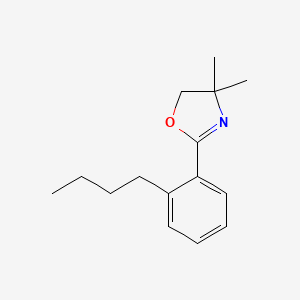
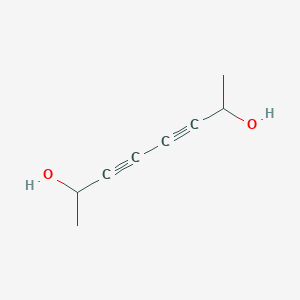
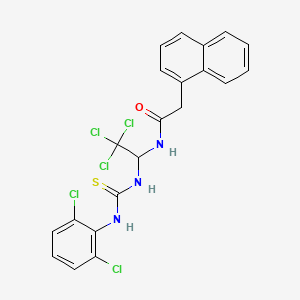
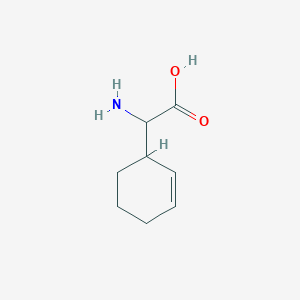
![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081640.png)
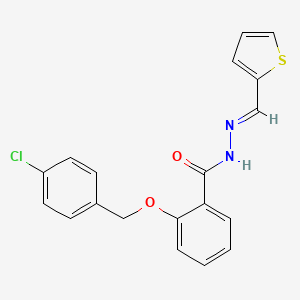
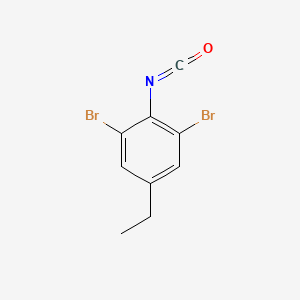
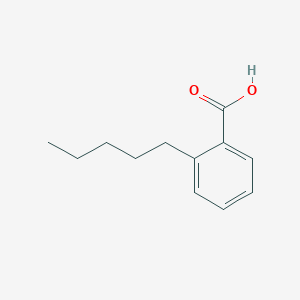
![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081666.png)
![3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081668.png)
![Ethyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081672.png)
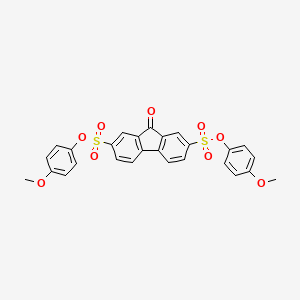
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081681.png)
